molecular formula C8H4INO B13649293 3-Formyl-4-iodobenzonitrile

3-Formyl-4-iodobenzonitrile

Cat. No.: B13649293
M. Wt: 257.03 g/mol
InChI Key: TZELPNPQXHTCJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Formyl-4-iodobenzonitrile: is an organic compound with the molecular formula C8H4INO . It is a derivative of benzonitrile, where the benzene ring is substituted with a formyl group at the third position and an iodine atom at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Formyl-4-iodobenzonitrile can be synthesized through several methods. One common approach involves the iodination of 3-formylbenzonitrile using iodine and a suitable oxidizing agent. Another method includes the formylation of 4-iodobenzonitrile using formylating agents such as Vilsmeier-Haack reagent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product .

Scientific Research Applications

Chemistry: 3-Formyl-4-iodobenzonitrile is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules through cross-coupling reactions .

Biology and Medicine: In medicinal chemistry, it serves as a building block for the synthesis of potential pharmaceutical agents. Its derivatives have shown biological activity and are being investigated for their therapeutic potential .

Industry: The compound is used in the production of advanced materials and specialty chemicals. Its unique reactivity makes it valuable in the development of new industrial processes .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: 3-Formyl-4-iodobenzonitrile is unique due to the presence of both formyl and iodine substituents, which confer distinct reactivity patterns. This dual functionality allows for versatile applications in synthetic chemistry and potential biological activity .

Properties

Molecular Formula

C8H4INO

Molecular Weight

257.03 g/mol

IUPAC Name

3-formyl-4-iodobenzonitrile

InChI

InChI=1S/C8H4INO/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,5H

InChI Key

TZELPNPQXHTCJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)C=O)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.